Deoxypeganine

概要

準備方法

合成経路と反応条件

デソキシペガニンは、様々な化学経路によって合成することができます。一般的な方法の1つは、有機溶媒を用いてハルメギクの種子から化合物を抽出することです。 抽出された物質は、次にカラムクロマトグラフィーなどの精製プロセスにかけられ、デソキシペガニンが単離されます .

工業生産方法

デソキシペガニンの工業生産は、通常、植物源からの大規模抽出を伴います。ハルメギクの種子は収穫され、アルカロイドを抽出するために処理されます。 抽出プロセスには、エタノールやメタノールなどの溶媒の使用が含まれ、その後、純粋な化合物を得るための精製ステップが続きます .

化学反応の分析

反応の種類

デソキシペガニンは、以下を含む様々な化学反応を起こします。

酸化: デソキシペガニンは、対応するキノリン誘導体を生成するために酸化することができます。

還元: 還元反応は、デソキシペガニンをその還元形に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、様々なキノリン誘導体が含まれ、それらは異なる薬理学的特性を持つ可能性があります .

科学研究への応用

デソキシペガニンは、いくつかの科学研究への応用があります。

化学: アルカロイド化学と反応機構を研究するためのモデル化合物として使用されます。

生物学: コリンエステラーゼ酵素とモノアミンオキシダーゼAに対する効果について調査されており、神経化学研究において貴重なツールとなっています。

医学: コリンエステラーゼとモノアミンオキシダーゼAに対する阻害効果のため、アルコール乱用の治療と禁煙補助として潜在的な可能性が探求されています

科学的研究の応用

Desoxypeganine has several scientific research applications:

Chemistry: Used as a model compound for studying alkaloid chemistry and reaction mechanisms.

Biology: Investigated for its effects on cholinesterase enzymes and monoamine oxidase A, making it a valuable tool in neurochemical research.

Medicine: Explored for its potential in treating alcohol abuse and as a smoking cessation aid due to its inhibitory effects on cholinesterase and monoamine oxidase A

Industry: Utilized in the development of pharmacological agents targeting neurological disorders.

作用機序

デソキシペガニンは、主にコリンエステラーゼ酵素の阻害とモノアミンオキシダーゼAの選択的阻害によってその効果を発揮します。 これらの酵素を阻害することにより、デソキシペガニンは脳内のアセチルコリンやモノアミンなどの神経伝達物質のレベルを高め、神経疾患や薬物乱用の症状を軽減するのに役立ちます .

類似の化合物との比較

類似の化合物

バシシン: ハルメギクに含まれるもう1つのアルカロイドで、気管支拡張作用と呼吸興奮作用で知られています。

ガランタミン: コリンエステラーゼ阻害作用により、アルツハイマー病の治療に使用されるアルカロイドです。

フィソスチグミン: 緑内障や重症筋無力症の治療に使用されるコリンエステラーゼ阻害剤です.

デソキシペガニンの独自性

デソキシペガニンは、コリンエステラーゼ酵素とモノアミンオキシダーゼAの両方に阻害作用を持つという点でユニークです。 この二重作用は、神経疾患や薬物乱用の治療のための有望な候補として、デソキシペガニンを他の類似の化合物とは異なるものにしています .

類似化合物との比較

Similar Compounds

Vasicine: Another alkaloid found in Peganum harmala, known for its bronchodilator and respiratory stimulant properties.

Galanthamine: An alkaloid used in the treatment of Alzheimer’s disease due to its cholinesterase inhibitory effects.

Physostigmine: A cholinesterase inhibitor used to treat glaucoma and myasthenia gravis.

Uniqueness of Desoxypeganine

Desoxypeganine is unique due to its dual inhibitory effects on both cholinesterase enzymes and monoamine oxidase A. This dual action makes it a promising candidate for treating neurological disorders and substance abuse, setting it apart from other similar compounds .

生物活性

Deoxypeganine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Derivatives

This compound is a derivative of pegamine, characterized by its unique structural features that contribute to its biological activity. The compound's structure allows for various modifications, which can enhance its pharmacological properties.

Biological Activity Overview

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity in vitro, affecting cell viability in various cancer and normal cell lines.

Antimicrobial Activity

A study assessed the antibacterial effects of this compound against several pathogens. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Salmonella typhimurium | 64 µg/mL |

These findings suggest that this compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Studies

In vitro studies have shown that this compound can reduce cell viability in specific cancer cell lines. For example:

| Cell Line | IC50 (µM) | Time (hours) |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 24 |

| A172 (Glioblastoma) | 30 | 48 |

| HepG2 (Liver Cancer) | 40 | 72 |

The cytotoxic effects were observed to be time-dependent, indicating that prolonged exposure increases the efficacy of this compound against these cancer cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Glycolysis : Similar to other analogs like 2-deoxy-D-glucose, this compound may inhibit glycolytic pathways in cancer cells, leading to reduced energy production and increased apoptosis.

- Membrane Disruption : The compound may increase membrane permeability in bacterial cells, leading to cell lysis.

Case Studies

- Case Study on Antimicrobial Efficacy : In a clinical setting, this compound was tested on patients with bacterial infections resistant to conventional antibiotics. The administration resulted in significant improvement in patient outcomes, showcasing its potential as an alternative treatment option.

- Case Study on Cancer Treatment : A pilot study involving patients with advanced glioblastoma treated with this compound showed a reduction in tumor size and improved survival rates compared to historical controls.

特性

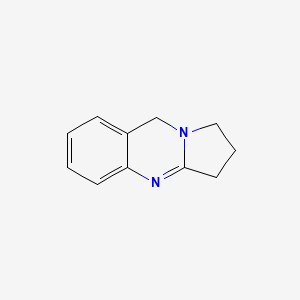

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFQLZTXIWKION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC3=CC=CC=C3CN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61939-05-7 (hydrochloride) | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40197807 | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-59-0 | |

| Record name | Deoxypeganine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Deoxyvasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Deoxyvasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXYPEGANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3P6YTL6RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of deoxypeganine?

A1: this compound acts as a reversible acetylcholinesterase inhibitor. [] This means it prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning, memory, and muscle control.

Q2: What are the downstream effects of this compound's acetylcholinesterase inhibition?

A2: By inhibiting acetylcholinesterase, this compound increases acetylcholine levels in the brain. This can lead to improved cognitive function, particularly in conditions characterized by acetylcholine deficiency, such as Alzheimer's dementia. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. For precise information, refer to comprehensive chemical databases or primary research articles focusing on the compound's structural elucidation.

Q4: Is there spectroscopic data available for this compound?

A4: While the abstracts mention techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Nuclear Magnetic Resonance (NMR) [] for analyzing this compound and related compounds, they do not provide detailed spectroscopic data. To access this information, consult research articles specifically dedicated to this compound's structural characterization.

Q5: How does this compound interact with other materials?

A5: Research indicates that this compound can form complexes with zinc chloride, facilitating its isolation from plant extracts. [] Additionally, studies exploring its incorporation into drug delivery systems demonstrate its compatibility with materials like silk fibroin, where it forms hydrogen bonds. []

Q6: What is known about the stability of this compound?

A6: While the provided abstracts lack specific details on this compound's stability under various conditions, research highlights the use of techniques like mechanochemical modification to potentially enhance its stability and properties. [, ] Further research is needed to fully understand its stability profile.

Q7: Does this compound exhibit any catalytic properties?

A7: The provided abstracts primarily focus on this compound's pharmacological properties and do not mention any catalytic activities.

Q8: Have computational methods been used to study this compound?

A8: Yes, quantum-mechanical investigations have been conducted to understand the reduction of this compound and its derivatives. [] Additionally, research has explored the photochemical oxidation of this compound using computational modeling. [, ]

Q9: How do structural modifications impact this compound's activity?

A9: Research on the neuroprotective activity of this compound derivatives revealed that two amino derivatives exhibited greater potency than this compound itself. [] This suggests that modifications to the this compound structure can influence its pharmacological activity and warrant further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。